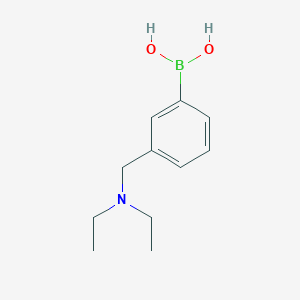

(3-((Diethylamino)methyl)phenyl)boronic acid

Description

BenchChem offers high-quality (3-((Diethylamino)methyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((Diethylamino)methyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(diethylaminomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO2/c1-3-13(4-2)9-10-6-5-7-11(8-10)12(14)15/h5-8,14-15H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIMXKVETPNUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CN(CC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-((Diethylamino)methyl)phenyl)boronic acid CAS number and molecular weight

This guide provides a comprehensive technical analysis of (3-((Diethylamino)methyl)phenyl)boronic acid , a specialized organoboron building block used extensively in medicinal chemistry to introduce solubility-enhancing basic amine motifs into drug scaffolds.[1]

Strategic Application in Medicinal Chemistry & Organic Synthesis[1]

Executive Summary

(3-((Diethylamino)methyl)phenyl)boronic acid (CAS: 944483-39-0 ) serves as a critical "fragment-based" building block.[1] Unlike simple phenylboronic acids, this molecule incorporates a diethylaminomethyl side chain—a classic pharmacophore used to modulate lipophilicity (LogD), improve aqueous solubility, and enhance target affinity via salt bridges in protein binding pockets (e.g., GPCRs and Kinases).

This guide details the physicochemical profile, synthetic utility, and specific handling protocols required to successfully deploy this zwitterionic reagent in high-value cross-coupling reactions.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | (3-((Diethylamino)methyl)phenyl)boronic acid |

| CAS Number | 944483-39-0 |

| Molecular Formula | C₁₁H₁₈BNO₂ |

| Molecular Weight | 207.08 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in MeOH, EtOH, DMSO, dilute aqueous acid.[1][2] Limited solubility in non-polar solvents (Hexane, Et₂O). |

| pKa (Calculated) | ~9.5 (Amine), ~8.8 (Boronic Acid) |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen).[1] Hygroscopic. |

Structural Analysis

The molecule exhibits amphoteric (zwitterionic) character .

-

The Boronic Acid (-B(OH)₂): Acts as a Lewis acid (accepting OH⁻ to form the boronate ate-complex).[1]

-

The Benzylic Amine (-CH₂N(Et)₂): Acts as a Brønsted base.[1]

Implication: In neutral media, the molecule may exist in an internal zwitterionic equilibrium. This significantly impacts extraction efficiency (pH control is vital) and chromatographic behavior (requires amine-modified eluents).[1]

Synthetic Utility: The Suzuki-Miyaura Coupling[1][6][9][10][11]

The primary application of this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling to form biaryl scaffolds containing a basic amine handle.[1]

Mechanism of Action

The catalytic cycle follows the standard Pd(0)/Pd(II) pathway. However, the presence of the tertiary amine requires specific considerations:

-

Base Selection: Strong bases (e.g., KOtBu) may cause side reactions; mild inorganic bases (K₂CO₃, K₃PO₄) are preferred.

-

Catalyst Poisoning: While less prone to binding Pd than primary amines, the diethylamino group can still competitively coordinate to electrophilic Pd(II) species, potentially slowing the reaction. Bulky phosphine ligands (e.g., SPhos, XPhos) are recommended to displace the amine and maintain catalytic turnover.

Visualization: Catalytic Cycle & Amine Interference

The following diagram illustrates the standard cycle and the off-cycle equilibrium caused by the amine tail.

Caption: Suzuki-Miyaura cycle highlighting the potential for reversible catalyst inhibition by the benzylic amine motif.

Experimental Protocol: Cross-Coupling & Purification

Objective: Coupling (3-((Diethylamino)methyl)phenyl)boronic acid with an aryl bromide (Ar-Br).

Reagents

-

Boronic Acid: 1.2 – 1.5 equivalents[1]

-

Aryl Bromide: 1.0 equivalent[1]

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) or Pd₂(dba)₃/SPhos[1]

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equivalents)[1]

-

Solvent: 1,4-Dioxane or DME (degassed)[1]

Step-by-Step Methodology

-

Inert Setup: Flame-dry a reaction vial and cool under a stream of Argon.

-

Charging: Add the aryl bromide (1.0 eq), (3-((Diethylamino)methyl)phenyl)boronic acid (1.2 eq), and Pd catalyst (5 mol%).

-

Solvent Addition: Add 1,4-Dioxane (concentration ~0.1 M relative to halide).

-

Base Activation: Add 2.0 M aq. K₂CO₃ (3.0 eq). The biphasic system ensures the boronic acid is activated to the boronate species at the interface.

-

Degassing: Sparge the mixture with Argon for 5 minutes to remove O₂ (prevents homocoupling and phenol formation).

-

Reaction: Seal and heat to 90°C for 4–12 hours.

-

Checkpoint: Monitor by LC-MS.[1] Look for the disappearance of the bromide and the mass of the product (M+1).

-

-

Workup (Critical for Amine Recovery):

-

Cool to room temperature.

-

pH Adjustment: The product is basic. Adjust the aqueous layer pH to >10 using 1N NaOH. If the pH is neutral or acidic, the product will remain in the aqueous phase as the ammonium salt.

-

Extract 3x with EtOAc or DCM.

-

Dry organics over Na₂SO₄ and concentrate.

-

Purification Strategy (The "Amine Problem")

Standard silica gel is acidic and will retain the amine product, causing severe tailing or total loss.

-

Method A (Deactivation): Pre-wash the silica column with 1% Triethylamine (Et₃N) in Hexanes. Use an eluent containing 1% Et₃N (e.g., DCM/MeOH/Et₃N).

-

Method B (SCX Cartridge): Dissolve crude in MeOH and load onto a Strong Cation Exchange (SCX) cartridge.

-

Wash with MeOH (removes non-basic impurities/catalyst ligands).

-

Elute product with 2M NH₃ in MeOH.

-

Concentrate to yield clean free base.

-

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield | Protodeboronation | Switch to anhydrous conditions using Cs₂CO₃ and DMF/Toluene. Reduce temperature. |

| Stalled Reaction | Catalyst Deactivation | The amine may be coordinating Pd. Switch to XPhos Pd G2 or SPhos Pd G2 precatalysts (bulky ligands prevent amine binding). |

| Product Loss | Incorrect pH during workup | Ensure aqueous phase is pH > 10 before extraction. The diethylamino group is protonated at neutral pH. |

| Impurity: Phenol | Oxidation of Boronic Acid | Rigorous degassing is required. Ensure Argon atmosphere is maintained. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link][1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Retrieved from [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on solubilizing amine groups). Retrieved from [Link]

Sources

Solubility data of (3-((Diethylamino)methyl)phenyl)boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of (3-((Diethylamino)methyl)phenyl)boronic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of (3-((Diethylamino)methyl)phenyl)boronic acid in various organic solvents. Recognizing that specific quantitative solubility data for this compound is not widely available in peer-reviewed literature, this document focuses on delivering a robust methodological approach. We present a detailed, field-proven protocol for thermodynamic solubility determination using the equilibrium shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. Furthermore, this guide synthesizes data from analogous phenylboronic acid structures to predict solubility behavior and discusses the key physicochemical factors—such as solvent polarity, pH, and the compound's structural liabilities like boroxine formation—that govern its solubility. This document is intended for researchers, chemists, and drug development professionals who require a practical, scientifically-grounded procedure for characterizing the solubility of novel boronic acids to enable reaction optimization, purification, and formulation development.

Introduction: The Critical Role of Solubility

(3-((Diethylamino)methyl)phenyl)boronic acid is an organoboron compound of significant interest in synthetic chemistry, primarily as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its utility in constructing complex organic molecules, including active pharmaceutical ingredients (APIs), is well-established. However, the successful execution of these synthetic transformations, as well as the subsequent purification, formulation, and ultimate bioavailability of a potential drug candidate, is fundamentally dependent on its solubility.[1][2]

Solubility, the equilibrium concentration of a solute dissolved in a specific solvent system, is a critical physicochemical parameter.[3] Insufficient solubility can lead to a host of challenges, including low reaction yields, difficulties in purification, and poor bioavailability for orally administered drugs.[2][4] More than 40% of new chemical entities (NCEs) are practically insoluble in water, making solubility enhancement a primary challenge for formulation scientists.[2][4] Therefore, a thorough understanding and accurate measurement of the solubility of (3-((Diethylamino)methyl)phenyl)boronic acid are paramount for its effective application in research and development.

This guide provides the necessary theoretical background and a practical, step-by-step experimental protocol to empower researchers to generate reliable solubility data for this compound and its structural analogs.

Physicochemical Profile and Expected Solubility Behavior

While extensive experimental data is scarce, we can infer the likely solubility profile of (3-((Diethylamino)methyl)phenyl)boronic acid by analyzing its structure and comparing it to well-studied analogs like phenylboronic acid.[5]

Table 1: Physicochemical Properties of (3-((Diethylamino)methyl)phenyl)boronic acid

| Property | Value | Source |

| CAS Number | 944483-39-0 | [6] |

| Molecular Formula | C₁₁H₁₈BNO₂ | Inferred |

| Molecular Weight | 207.08 g/mol | [6] |

| Calculated LogP | 1.40 | [6] |

| Hydrogen Bond Donors | 2 (from -B(OH)₂) | [6] |

| Hydrogen Bond Acceptors | 3 (from -N(Et)₂ and -B(OH)₂) | [6] |

The structure contains three key features influencing its solubility:

-

The Phenyl Ring: A nonpolar, hydrophobic core.

-

The Boronic Acid Moiety (-B(OH)₂): A polar group capable of hydrogen bonding, acting as a mild Lewis acid.[5]

-

The Diethylaminomethyl Group (-CH₂N(Et)₂): A tertiary amine that introduces a basic site and increases polarity compared to unsubstituted phenylboronic acid.

This combination suggests an amphiphilic character. The presence of the polar boronic acid and aminomethyl groups indicates that solubility will be favored in polar organic solvents. Phenylboronic acid itself exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbons like methylcyclohexane.[7][8] The addition of the diethylaminomethyl group is expected to enhance solubility in polar solvents further, particularly those capable of hydrogen bonding or acidic interactions.

Table 2: Predicted Qualitative Solubility of (3-((Diethylamino)methyl)phenyl)boronic acid

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol | High to Moderate | Hydrogen bonding with the boronic acid and amine groups. |

| Ethers | THF, Diethyl Ether | Moderate | Ethers are good solvents for boronic acids.[7] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Moderate polarity; solubility may be limited. |

| Nonpolar Aromatic | Toluene | Low | Dominated by the nonpolar interactions of the phenyl rings. |

| Nonpolar Aliphatic | Hexanes, Heptane | Very Low | Hydrophobic nature of the solvent is incompatible with the polar functional groups. |

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[9][10][11] This method measures the equilibrium concentration of a compound in a given solvent after a sufficient incubation period at a constant temperature.

Principle of the Method

An excess amount of the solid compound is suspended in the solvent of interest. The mixture is agitated at a controlled temperature for an extended period (typically 24-72 hours) to ensure that the dissolution and crystallization processes reach equilibrium.[10][12] After equilibration, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is measured analytically.

Detailed Step-by-Step Methodology

3.2.1 Materials and Apparatus

-

(3-((Diethylamino)methyl)phenyl)boronic acid (solid)

-

Organic solvents of interest (HPLC grade or higher)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Analytical balance (4-decimal place)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge capable of holding vials

-

Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

HPLC column (e.g., C18 reverse-phase)[13]

3.2.2 Experimental Workflow

-

Preparation: Add an excess amount of solid (3-((Diethylamino)methyl)phenyl)boronic acid to a pre-weighed glass vial. An amount sufficient to ensure a visible solid phase remains at equilibrium is required; typically, 5-10 mg is adequate for a few mL of solvent.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for at least 24 hours to ensure thermodynamic equilibrium is reached.[12] A preliminary time-course experiment can be run to confirm the time required to reach a constant concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.[12]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulates.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration.

Analytical Quantification by HPLC-UV

-

Method Development: Develop a reverse-phase HPLC method capable of separating the analyte from any impurities. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water (with an additive like formic or phosphoric acid).[13][14] The UV detector should be set to a wavelength where the compound has strong absorbance.

-

Calibration Curve: Prepare a series of standard solutions of (3-((Diethylamino)methyl)phenyl)boronic acid of known concentrations in the same diluent used for the samples. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

-

Concentration Calculation: Inject the diluted sample from the solubility experiment. Using the peak area from the sample chromatogram and the equation from the calibration curve, calculate the concentration of the diluted sample.

-

Final Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the final solubility of the compound in the original organic solvent. The result is typically reported in units of mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Solubility Method.

Key Factors Influencing Boronic Acid Solubility

Understanding the factors that control solubility is essential for troubleshooting experimental results and for designing solvent systems for synthesis and formulation.

Solute-Solvent Interactions

The principle of "like dissolves like" is paramount. The solubility of (3-((Diethylamino)methyl)phenyl)boronic acid will be highest in solvents that can effectively solvate all three of its key structural features.

-

Polar Solvents (e.g., DMSO, Methanol): These solvents can engage in hydrogen bonding and dipole-dipole interactions, effectively solvating the polar -B(OH)₂ and -CH₂N(Et)₂ groups.

-

Nonpolar Solvents (e.g., Hexane): These solvents cannot effectively solvate the polar functional groups, leading to very low solubility.

pH and Ionization

The diethylamino group is basic, and the boronic acid is a weak Lewis acid. In protic or acidic solvents, the amine can be protonated (-CH₂NH⁺(Et)₂), and in basic solvents, the boronic acid can form an anionic boronate species (-B(OH)₃⁻). Both ionized forms are generally more soluble in polar solvents than the neutral species. This is a critical consideration in aqueous systems and can also play a role in certain organic solvent systems.[15]

Structural Complications: Boroxine Formation

A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines .[7][16] This is an equilibrium process that can occur both in the solid state and in solution, particularly in non-polar, aprotic solvents or upon heating.[7][16]

The formation of the less polar boroxine can significantly alter the measured solubility, as it is a different chemical entity with different physicochemical properties.[7] This is a primary reason why solubility data for boronic acids can sometimes be difficult to reproduce.[7] It is crucial to use pure, well-characterized starting material and to be aware that the measured "solubility" may represent a composite value of the acid and its boroxine in equilibrium.

Caption: Key Factors Influencing Boronic Acid Solubility.

Conclusion

While direct, quantitative solubility data for (3-((Diethylamino)methyl)phenyl)boronic acid remains to be published extensively, a robust and reliable solubility profile can be generated through systematic experimental work. This guide provides the foundational knowledge and a detailed, actionable protocol based on the gold-standard shake-flask method to achieve this. By carefully controlling experimental variables, utilizing a validated analytical method like HPLC-UV, and understanding the inherent chemical properties of boronic acids—including the potential for boroxine formation—researchers can produce the high-quality data necessary to advance their synthetic and drug development programs.

References

-

Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications. [Link]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. [Link]

-

Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed. [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents - Semantic Scholar. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? - ResearchGate. [Link]

-

ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC - Taylor & Francis. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]

-

Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]

-

1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. [https://application.wiley-vch.de/books/sample/352731991 boronicacids_c01.pdf]([Link] boronicacids_c01.pdf)

-

The Essential of the Solubility for Drug Action - Crimson Publishers. [Link]

-

Structure−Reactivity Relationships in Boronic Acid−Diol Complexation - Semantic Scholar. [Link]

-

Solubility of the compounds 1–3 at Tr = 0.89 (i.e. 50.09 oC for 1,... - ResearchGate. [Link]

-

The Importance of Solubility for New Drug Molecules. [Link]

-

DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

Phenylboronic acid - Wikipedia. [Link]

-

Phenylboronic acid - Grokipedia. [Link]

-

The importance of solubility and how to collect it using dynamic methods. [Link]

-

Determine Boron Content in Water with UV Vis Spectroscopy. [Link]

-

Determination of Boric Acid Levels in Food Samples Using UV-Vis Spectrophotometry Method | ALKIMIA : Jurnal Ilmu Kimia dan Terapan. [Link]

-

Drug Solubility: Importance and Enhancement Techniques - PMC. [Link]

-

UV-VISIBLE SPECTRAL ANALYSIS OF BORIC ACID IN DIFFERENT SOLVENTS: A CASE STUDY - ResearchGate. [Link]

-

Literature Review of Boric Acid Solubility Data - UNT Digital Library. [Link]

-

Spectrophotometric Measurement of Boric Acid in a Case of Accidental Ingestion - Albanian Journal of Medical and Health Sciences. [Link]

-

UV-VISIBLE SPECTRAL ANALYSIS OF BORIC ACID IN DIFFERENT SOLVENTS: A CASE STUDY | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. [Link]

-

(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

{2-[(Diethylamino)methyl]phenyl}boronic acid Properties. [Link]

-

(3-((Dipropylamino)methyl)phenyl)boronic acid - MySkinRecipes. [Link]

-

Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility - PMC. [Link]

-

4 - Organic Syntheses Procedure. [Link]

-

Solubility of the compounds 1-3 at T r = 0.89 (i.e. 50.09 o C for 1,... - ResearchGate. [Link]

Sources

- 1. biomedpharmajournal.org [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. crystallizationsystems.com [crystallizationsystems.com]

- 4. ucd.ie [ucd.ie]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. enamine.net [enamine.net]

- 13. waters.com [waters.com]

- 14. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. application.wiley-vch.de [application.wiley-vch.de]

- 16. pubs.acs.org [pubs.acs.org]

Stability of (3-((Diethylamino)methyl)phenyl)boronic acid under ambient conditions

An In-Depth Technical Guide to the Stability of (3-((Diethylamino)methyl)phenyl)boronic acid Under Ambient Conditions

Authored by: A Senior Application Scientist

Abstract

(3-((Diethylamino)methyl)phenyl)boronic acid is a versatile building block in contemporary drug discovery and development, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds essential for the synthesis of complex pharmaceutical intermediates.[1][2] The integrity of the boronic acid moiety is paramount for its reactivity and, consequently, the successful outcome of synthetic campaigns. This technical guide provides a comprehensive overview of the stability of (3-((Diethylamino)methyl)phenyl)boronic acid under ambient conditions, delving into its principal degradation pathways, recommended analytical methodologies for stability assessment, and strategic considerations for handling and storage. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent and seek to ensure its quality and performance.

Introduction: The Pivotal Role of Boronic Acids in Pharmaceutical Synthesis

Boronic acids and their derivatives have emerged as indispensable tools in medicinal chemistry.[1][2] Their utility is underscored by the increasing number of boronic acid-containing drugs approved by regulatory agencies like the FDA.[1] The value of these compounds lies in their unique chemical reactivity, relative stability, and low toxicity.[2] (3-((Diethylamino)methyl)phenyl)boronic acid, with its tertiary amine functionality, presents both opportunities and challenges in its application. The diethylaminomethyl substituent can influence the compound's solubility, reactivity, and, critically, its stability profile. Understanding the factors that govern the stability of this reagent is a cornerstone of robust process development and the consistent synthesis of high-quality active pharmaceutical ingredients (APIs).

Fundamental Degradation Pathways of Arylboronic Acids

Arylboronic acids are susceptible to several degradation pathways, primarily driven by environmental factors such as moisture, oxygen, light, and pH. The principal routes of degradation include oxidative deboronation and protodeboronation.

Oxidative Deboronation

Oxidative deboronation is a significant degradation pathway for arylboronic acids, leading to the formation of the corresponding phenol and boric acid.[3] This process is often mediated by reactive oxygen species (ROS), such as hydrogen peroxide, which may be present as an impurity or generated in situ.[3][4] The mechanism involves the nucleophilic attack of an oxidant on the empty p-orbital of the boron atom, followed by rearrangement and subsequent hydrolysis.[3]

Protodeboronation

Protodeboronation is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[5] This reaction is often catalyzed by acid or base and is highly dependent on the pH of the medium.[5] The electronic nature of the substituents on the aromatic ring plays a crucial role in the rate of protodeboronation.[5] For (3-((Diethylamino)methyl)phenyl)boronic acid, the basicity of the tertiary amine can lead to self-catalysis or influence the local pH environment, potentially impacting its stability in aqueous or protic solutions.

Anhydride Formation (Trimerization)

In the solid state and in concentrated solutions, boronic acids can undergo dehydration to form cyclic anhydrides, known as boroxines. This is a reversible process, and the boroxine can be converted back to the monomeric boronic acid in the presence of water. While not strictly a degradation pathway leading to loss of the boron functionality, the formation of boroxines can affect the solubility, reactivity, and analytical profile of the compound.

A Framework for Stability Assessment: Experimental Design

A comprehensive evaluation of the stability of (3-((Diethylamino)methyl)phenyl)boronic acid requires a systematic approach, incorporating long-term and accelerated stability studies, as well as forced degradation experiments. These studies should be designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2).[6][7]

Long-Term and Accelerated Stability Studies

Long-term stability studies are designed to evaluate the physical, chemical, and microbiological characteristics of a substance under recommended storage conditions.[6][7][8] Accelerated studies, conducted under more stressful conditions, are used to predict the long-term stability profile.[8][9]

Table 1: Recommended Storage Conditions for Stability Studies of (3-((Diethylamino)methyl)phenyl)boronic acid (based on ICH Q1A(R2))

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

At specified time points, samples should be analyzed for appearance, assay, and the presence of degradation products.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for elucidating the potential degradation pathways of a molecule and for developing stability-indicating analytical methods.[10][11] These studies involve subjecting the compound to conditions more severe than those used in accelerated stability testing.[11]

Table 2: Suggested Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents/Parameters | Purpose |

| Acid Hydrolysis | 0.1 M HCl, heat | To investigate susceptibility to acid-catalyzed degradation (e.g., protodeboronation). |

| Base Hydrolysis | 0.1 M NaOH, heat | To investigate susceptibility to base-catalyzed degradation (e.g., protodeboronation). |

| Oxidation | 3% H₂O₂, ambient temperature | To probe the potential for oxidative deboronation.[4] |

| Thermal Degradation | Dry heat (e.g., 60-80°C) | To assess thermal stability in the solid state. |

| Photostability | Exposure to light (ICH Q1B) | To determine sensitivity to light-induced degradation. |

An ideal outcome for forced degradation studies is to achieve 10-20% degradation of the parent compound to ensure that the analytical method can detect and resolve the resulting impurities.[11]

Analytical Methodologies for Stability Indicating Assays

The development of a robust, stability-indicating analytical method is a prerequisite for any meaningful stability study. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the workhorse technique for this purpose.

HPLC Method Development

A reversed-phase HPLC method is generally suitable for the analysis of arylboronic acids. Key considerations for method development include:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[12][13][14] The pH of the aqueous phase can be critical for achieving good peak shape and resolution, especially given the amine functionality in the target molecule.

-

Detection: UV detection is often sufficient, but Mass Spectrometric (MS) detection provides greater sensitivity and specificity, aiding in the identification of degradation products.[12][13][14][15] LC-MS/MS in Multiple Reaction Monitoring (MRM) mode can offer very high sensitivity for trace-level quantification of impurities.[13]

Experimental Protocol: A General HPLC-UV/MS Method

The following is a starting point for developing a stability-indicating HPLC method:

-

Standard and Sample Preparation:

-

Prepare a stock solution of (3-((Diethylamino)methyl)phenyl)boronic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Forced degradation samples may require neutralization before analysis.

-

Dilute samples to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

-

HPLC Conditions:

-

Column: C18, 150 x 4.6 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to elute the parent compound and its degradation products (e.g., 5-95% B over 15 minutes).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection: UV at a suitable wavelength (e.g., 254 nm) and/or MS detection.

-

-

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Visualization of Workflows and Pathways

General Workflow for Stability Assessment

Caption: Workflow for assessing the stability of a pharmaceutical ingredient.

Key Degradation Pathways

Sources

- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. database.ich.org [database.ich.org]

- 7. pharma.gally.ch [pharma.gally.ch]

- 8. mastercontrol.com [mastercontrol.com]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 10. longdom.org [longdom.org]

- 11. biopharminternational.com [biopharminternational.com]

- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 14. sciex.com [sciex.com]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Synthesis of Biaryl Compounds using (3-((Diethylamino)methyl)phenyl)boronic Acid

Executive Summary

The incorporation of solubilizing groups is a critical strategy in modern drug discovery, particularly for lipophilic biaryl scaffolds (BCS Class II/IV). The (3-((Diethylamino)methyl)phenyl)boronic acid building block serves a dual purpose: it acts as a robust coupling partner in Suzuki-Miyaura cross-couplings and installs a basic diethylaminomethyl handle, which significantly improves aqueous solubility via salt formation and modulates pharmacokinetic (PK) profiles.

This guide addresses the specific synthetic challenges associated with this reagent—namely, catalyst poisoning by the basic amine , protodeboronation , and zwitterionic solubility issues —and provides a validated, scalable protocol for its use.

Chemical Properties & Handling

-

Compound: (3-((Diethylamino)methyl)phenyl)boronic acid

-

CAS: [Relevant CAS if available, e.g., generic amino-boronic acid class]

-

Nature: Amphoteric/Zwitterionic.

-

Stability: Susceptible to protodeboronation under prolonged heating in acidic media.

-

Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Critical Consideration: Stoichiometry

This reagent is frequently supplied as a Hydrochloride (HCl) salt or a zwitterion.

-

If HCl salt: You must add extra base equivalents to neutralize the salt before the catalytic cycle can proceed efficiently.

-

If Pinacol Ester: Often more stable but requires longer activation times in hydrolytic conditions.

Reaction Optimization Strategy

The "Amine Poisoning" Challenge

The diethylamino group is a Lewis base that can coordinate to the Palladium (Pd) center, displacing phosphine ligands and forming inactive Pd(II)-amine complexes. This arrests the catalytic cycle (see Diagram 1).[1]

Solution: Use sterically bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos ) or chelating ligands (e.g., dppf ) that bind Pd tighter than the aliphatic amine can.

Solvent Systems

Standard non-polar solvents (Toluene) are often poor choices due to the zwitterionic nature of the boronic acid.

-

Recommended: 1,4-Dioxane/Water (4:1) or DMF/Water (9:1).

-

Why: Water is essential to solubilize the inorganic base and activate the boronic acid (forming the boronate species Ar-B(OH)3-).

Visualization of Mechanistic Interference

The following diagram illustrates the standard Suzuki cycle versus the amine-mediated arrest pathway.

Figure 1: Competitive coordination of the diethylamino group (Red path) can sequester the Pd catalyst, halting the productive Suzuki cycle (Green path).

Validated Experimental Protocols

Protocol A: High-Throughput Screening (Small Scale)

Ideal for initial hit validation.

-

Vessel: 4 mL glass vial with septum cap.

-

Reagents:

-

Aryl Halide (1.0 equiv, 0.1 mmol)

-

(3-((Diethylamino)methyl)phenyl)boronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2[2]·DCM (3 mol%) — Robust against oxygen.

-

Base: K2CO3 (3.0 equiv) — Excess accounts for potential HCl salt.

-

-

Solvent: 1,4-Dioxane / Water (4:1 ratio, 1 mL total).

-

Condition: Degas with N2 for 1 min. Heat at 90°C for 2–4 hours.

-

Analysis: LC-MS (Acidic mobile phase to protonate amine).

Protocol B: Scalable Synthesis (Gram-Scale)

Optimized for yield and purity.

Reagents:

-

Aryl Bromide: 1.0 g (1.0 equiv)

-

Boronic Acid: 1.3 equiv

-

Catalyst: XPhos Pd G2 (2 mol%) — Superior turnover for hindered/basic substrates.

-

Base: K3PO4 (3.0 equiv)

-

Solvent: n-Butanol / Water (4:1) — Higher boiling point, excellent for biphasic reactions.

Step-by-Step:

-

Charge: Add Aryl Bromide, Boronic Acid, and Base to a 3-neck round bottom flask.

-

Solvent: Add n-Butanol/Water.

-

Degas: Sparge with Argon for 15 minutes (Critical: Pd is sensitive to O2).

-

Catalyst: Add XPhos Pd G2 quickly under Argon flow.

-

Reflux: Heat to 100°C. Monitor by HPLC/TLC.

-

Note: The amine product will drag on silica TLC. Use DCM:MeOH:NH4OH (90:9:1) for visualization.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water.

-

Crucial Step: Do not wash with dilute acid yet; you will extract your product into the aqueous layer.

-

Purification Strategy: "Catch and Release"

Traditional silica chromatography is inefficient for amines (streaking/tailing). The Strong Cation Exchange (SCX) method is the gold standard for this specific building block.

Workflow

-

Load: Dissolve crude mixture in MeOH/DCM. Load onto SCX cartridge (sulfonic acid resin).[3]

-

Wash (Catch): Flush with MeOH.

-

Result: Neutral impurities (uncoupled aryl halide, phosphine oxides, boronic byproducts) elute. The product (basic amine) binds to the resin.

-

-

Elute (Release): Flush with 2M NH3 in MeOH.

-

Result: Ammonia displaces the product, which elutes in high purity.

-

Figure 2: SCX "Catch and Release" purification workflow separates the basic product from non-basic impurities without traditional chromatography.[4]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by amine. | Switch to XPhos Pd G2 or SPhos Pd G2 . Increase catalyst loading to 5 mol%. |

| Protodeboronation | Reaction temp too high or pH too low. | Lower temp to 80°C. Ensure excess base (K3PO4) is used to keep pH > 10. |

| Product in Aqueous Waste | Accidental acidification during workup. | The product is an amine![5][6] Keep aqueous layer basic (pH > 12) to extract into organic solvent. |

| Tailing on Column | Interaction with acidic silica silanols.[7] | Add 1% Triethylamine (Et3N) or 1% NH4OH to the eluent. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Cooper, T. W., et al. (2018). Chemoselective Amine Scavenging: A Strategy for Purification. Organic Process Research & Development, 22(12). (General reference for SCX usage in workup). Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

- 1. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. specartridge.com [specartridge.com]

- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. biotage.com [biotage.com]

Application Notes and Protocols: Leveraging (3-((Diethylamino)methyl)phenyl)boronic acid in Modern Drug Discovery

Introduction: The Strategic Value of Boronic Acids in Medicinal Chemistry

Boronic acids have emerged from being niche chemical curiosities to indispensable tools in the drug discovery arsenal. Their stability, versatile reactivity, and relatively low toxicity have cemented their role as key building blocks in the synthesis of complex organic molecules.[1][2] The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has been a primary driver of their widespread adoption, enabling the efficient formation of carbon-carbon bonds under mild conditions.[2] This has proven invaluable in the rapid exploration of chemical space and the optimization of structure-activity relationships (SAR) for drug candidates.

This guide focuses on the practical application of a specific, yet highly versatile building block: (3-((Diethylamino)methyl)phenyl)boronic acid . The presence of the diethylaminomethyl group at the meta-position introduces a basic handle, which can be exploited to modulate physicochemical properties such as solubility and to establish key interactions with biological targets. This moiety is of particular interest in the design of kinase inhibitors, where the nitrogen atom can serve as a crucial hydrogen bond acceptor or a point for salt bridge formation within the ATP-binding site. We will explore its application in the synthesis of inhibitors for key kinases such as p38 MAPK and TAK1, providing detailed protocols and insights into the experimental design.

Physicochemical Properties of (3-((Diethylamino)methyl)phenyl)boronic acid

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting its influence on the properties of the final drug candidate.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈BNO₂ | Fluorochem |

| Molecular Weight | 207.08 g/mol | Fluorochem |

| Appearance | Off-white to yellow solid | Inferred from typical appearance of similar compounds |

| Purity | ≥95% | Fluorochem |

| CAS Number | 944483-39-0 | Fluorochem |

| LogP | 1.40 | Fluorochem |

The presence of the tertiary amine in the diethylaminomethyl group provides a basic center, which can be protonated at physiological pH. This has significant implications for the aqueous solubility and pharmacokinetic profile of molecules incorporating this fragment.

Core Application: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling

The primary application of (3-((Diethylamino)methyl)phenyl)boronic acid in drug discovery is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is instrumental in creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

Logical Workflow for Kinase Inhibitor Synthesis

The general workflow for utilizing (3-((Diethylamino)methyl)phenyl)boronic acid in the synthesis of a kinase inhibitor is depicted below. This process typically involves the coupling of the boronic acid with a halogenated heterocyclic core, which forms the scaffold of the inhibitor.

Caption: General workflow for synthesizing kinase inhibitors.

Application Example 1: Synthesis of p38 MAPK Inhibitors

p38 Mitogen-Activated Protein Kinase (MAPK) is a critical enzyme in the signaling pathways of cellular responses to inflammatory cytokines and stress.[3] Its inhibitors are being investigated for the treatment of various inflammatory diseases. Many p38 MAPK inhibitors feature a substituted phenyl ring attached to a heterocyclic core.

The synthesis of tetra-substituted thiophenes as p38α MAPK inhibitors often involves a Suzuki coupling step where a substituted phenylboronic acid is coupled to a halogenated thiophene intermediate.[4][5] (3-((Diethylamino)methyl)phenyl)boronic acid is an ideal candidate for this reaction to introduce a basic side chain that can interact with the solvent-exposed region of the ATP-binding pocket.

Protocol 1: Synthesis of a 3-((Diethylamino)methyl)phenyl-substituted Thiophene Core

This protocol is adapted from the general procedures for the synthesis of tetra-substituted thiophene inhibitors of p38α MAPK.[4]

Reaction Scheme:

Materials:

-

Halogenated thiophene intermediate (1.0 eq)

-

(3-((Diethylamino)methyl)phenyl)boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Deionized Water

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask, add the halogenated thiophene intermediate (1.0 eq), (3-((Diethylamino)methyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to the flask. The final concentration of the limiting reagent should be approximately 0.1 M.

-

Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which deactivates them. Performing the reaction under an inert atmosphere is crucial for catalytic activity.

-

Base: The base (K₂CO₃) is required to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[6]

-

Solvent System: The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base, creating a homogenous reaction mixture that promotes efficient catalysis.

Application Example 2: Synthesis of TAK1 Inhibitors

Transforming growth factor-β-activated kinase 1 (TAK1) is a key mediator in the signaling pathways of TNF-α, IL-1β, and Toll-like receptors, making it an attractive target for anti-inflammatory and anti-cancer therapies.[7][8] The synthesis of TAK1 inhibitors often involves the coupling of a substituted phenylboronic acid to a heterocyclic scaffold, such as imidazo[1,2-b]pyridazine.[9]

Protocol 2: Synthesis of a 3-((Diethylamino)methyl)phenyl-substituted Imidazo[1,2-b]pyridazine

This protocol is based on general procedures for the functionalization of imidazo[1,2-b]pyridazine scaffolds via Suzuki-Miyaura coupling.[10][11]

Reaction Scheme:

Materials:

-

6-Chloroimidazo[1,2-b]pyridazine derivative (1.0 eq)

-

(3-((Diethylamino)methyl)phenyl)boronic acid (1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)

-

Potassium Phosphate (K₃PO₄) (3.0 eq)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

In a reaction vial, combine the 6-chloroimidazo[1,2-b]pyridazine derivative (1.0 eq), (3-((Diethylamino)methyl)phenyl)boronic acid (1.5 eq), and potassium phosphate (3.0 eq).

-

Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq).

-

Seal the vial, and then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Add THF and water in a 10:1 ratio (v/v) via syringe.

-

Place the reaction vial in a preheated oil bath at 80 °C and stir for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by preparative HPLC or flash chromatography to yield the final product.

Self-Validating System and Trustworthiness:

Each protocol is designed as a self-validating system. The progress of the reaction should be monitored by a reliable analytical technique such as TLC or LC-MS. The expected product can be confirmed by comparing its retention time (or Rf value) with the starting materials. The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield | Inactive catalyst | Use a fresh batch of palladium catalyst. Ensure rigorous exclusion of oxygen. |

| Protodeboronation of the boronic acid | Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃). Minimize reaction time and temperature. Consider using the corresponding boronate ester for increased stability. | |

| Formation of Homocoupled Byproducts | Presence of oxygen | Thoroughly degas the solvent and reaction mixture. |

| Catalyst decomposition | Use a more robust ligand or a pre-catalyst. | |

| Incomplete Reaction | Insufficient heating or reaction time | Increase the temperature or prolong the reaction time, monitoring for byproduct formation. |

| Steric hindrance | A more active catalyst system (e.g., with a more electron-rich and bulky phosphine ligand) may be required. |

Visualization of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

(3-((Diethylamino)methyl)phenyl)boronic acid is a valuable and versatile building block for drug discovery, particularly in the synthesis of kinase inhibitors. Its successful application hinges on a solid understanding of the Suzuki-Miyaura coupling and careful optimization of reaction conditions. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, ultimately accelerating the discovery of new therapeutic agents.

References

-

Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. (2014). Journal of Medicinal Chemistry. [Link]

-

Synthesis and antirhinovirus activity of 3-(diethylamino)-5-phenylisoxazole derivatives. (1996). Il Farmaco. [Link]

-

Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega. [Link]

-

Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2023). The Journal of Organic Chemistry. [Link]

-

Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2024). ChemMedChem. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules. [Link]

-

Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. (2002). Nature Structural & Molecular Biology. [Link]

-

Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ChemistrySelect. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. (2022). ChemRxiv. [Link]

-

Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene). (2015). RSC Advances. [Link]

-

Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. (2004). Molecules. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2018). ACS Medicinal Chemistry Letters. [Link]

-

Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. (2017). Catalysts. [Link]

-

Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. (2014). ResearchGate. [Link]

-

Biological Activity of 1-aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. (2010). Zeitschrift für Naturforschung C. [Link]

-

Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. (2022). Journal of Medicinal Chemistry. [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids a. (2012). ResearchGate. [Link]

-

Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors. (2016). Oncotarget. [Link]

-

TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. (2020). Philosophical Transactions of the Royal Society B. [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020). Molecules. [Link]

-

Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Nature Communications. [Link]

-

Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Mediates Chronic Pain and Cytokine Production in Mouse Models of Inflammatory, Neuropathic, and Primary Pain. (2023). The Journal of Pain. [Link]

-

Synthesis and In Silico Screening of Biological Activity of Novel Bisazomethines Containing 1,3-Diazine Fragment: Perspectives in Organic Synthesis and Pharmaceuticals. (2025). MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi-res.com [mdpi-res.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Procedures for esterification of (3-((Diethylamino)methyl)phenyl)boronic acid

Application Note: High-Efficiency Esterification of (3-((Diethylamino)methyl)phenyl)boronic acid

Executive Summary & Scientific Rationale

This guide details the conversion of (3-((Diethylamino)methyl)phenyl)boronic acid (CAS: 1025456-31-0) into its corresponding pinacol ester. While boronic acid esterification is a routine transformation, this specific substrate presents a unique challenge due to the basic diethylaminomethyl handle at the meta-position.

Key Technical Considerations:

-

Thermodynamics: The reaction is an equilibrium process (

) driven by the removal of water. -

Structural Nuance: Unlike ortho-aminomethyl phenylboronic acids, which form stable intramolecular N

B dative bonds (Wulff-type interactions), the meta-substitution pattern in this substrate geometrically precludes intramolecular coordination. Consequently, the amine remains a free Lewis base, significantly influencing solubility and interaction with acidic stationary phases (e.g., silica gel) during purification. -

Utility: The resulting ester is a critical building block for Suzuki-Miyaura cross-couplings, where the amine moiety often serves as a "solubilizing group" to improve the pharmacokinetic profile of drug candidates.

Chemical Strategy & Mechanism

The transformation utilizes a condensation reaction between the boronic acid and pinacol (2,3-dimethyl-2,3-butanediol).

Reaction Equation:

Thermodynamic Drivers:

-

Entropy: The release of two water molecules drives the reaction forward.

-

Chelate Effect: The formation of the stable 5-membered dioxaborolane ring provides significant enthalpic stabilization.

Critical Constraint: The basic amine (

Experimental Protocols

Method A: Azeotropic Distillation (Dean-Stark)

Best for: Large-scale synthesis (>5g) and robust water removal.

Reagents:

-

(3-((Diethylamino)methyl)phenyl)boronic acid (1.0 equiv)

-

Pinacol (1.1 equiv)[1]

-

Toluene (Reagent Grade, ~10 mL/g of substrate)

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add the boronic acid and pinacol to the flask.

-

Solvent: Add Toluene. The solids may not dissolve immediately; this is normal.

-

Reflux: Heat the mixture to reflux (

). Maintain vigorous stirring. -

Monitoring: As the reaction proceeds, the solution should clarify (unless the boronate is insoluble, which is rare in hot toluene). Water will collect in the trap.

-

Completion: Reflux for 2–4 hours. Monitor by TLC (Note: Boronic acids often streak; the ester will be a distinct, less polar spot).

-

Workup: Cool to room temperature.

-

Purification: (See Section 4).

Method B: Molecular Sieves Dehydration

Best for: Small scale (<1g), heat-sensitive substrates, or parallel synthesis.

Reagents:

-

Substrate (1.0 equiv)

-

Pinacol (1.1 equiv)[1]

-

Anhydrous THF or DCM (10 mL/g)

-

Activated 4Å Molecular Sieves (200 wt%) or Anhydrous

Step-by-Step Procedure:

-

Activation: Flame-dry the molecular sieves under vacuum immediately before use.

-

Mixing: Combine boronic acid, pinacol, and sieves in a flask under Nitrogen/Argon.

-

Reaction: Add anhydrous solvent. Stir at Room Temperature (RT) for 12–24 hours.

-

Filtration: Filter through a pad of Celite to remove the sieves/desiccant. Wash the pad with fresh solvent.

-

Concentration: Evaporate the solvent to yield the crude ester.

Purification & Isolation (The "Amine" Factor)

Standard silica chromatography is risky for this substrate due to the amine-silanol interaction.

Recommended Strategy: Crystallization (First Choice)

-

Attempt to recrystallize from Hexanes/EtOAc or Pentane .

-

The pinacol ester is lipophilic; the amine adds polarity. Cooling a saturated hexane solution to

often yields crystals.

Alternative Strategy: Neutralized Silica Chromatography If chromatography is necessary, you must passivate the silica.

-

Eluent: Hexanes : Ethyl Acetate (variable ratio) + 1% Triethylamine (Et

N) . -

Protocol: Pre-flush the column with the eluent containing Et

N. This caps the acidic sites on the silica, allowing the amine-boronate to elute as a sharp band.

Quality Control & Validation

Table 1: Analytical Specifications

| Metric | Technique | Expected Observation | Reason for Failure |

| Conversion | Disappearance of pinacol methyls (1.2-1.3 ppm) and appearance of ester methyls (shifted). | Incomplete water removal. | |

| Identity | Shift from ~28-30 ppm (broad, acid) to ~30-34 ppm (sharp, ester) . | Hydrolysis or boroxine formation.[4][5][6] | |

| Purity | LC-MS | M+H peak corresponding to the ester. Note: Boron isotopes ( | Decomposition on column. |

Visualizing the Workflow (Graphviz)

Caption: Decision tree for the synthesis and purification of amino-functionalized boronate esters.

Troubleshooting & Expert Tips

-

Issue: Product is an oil that won't crystallize.

-

Cause: Residual toluene or pinacol.

-

Fix: High-vacuum drying (mTorr range) for 12h. If excess pinacol is present, wash the crude oil with water rapidly (boronates are relatively hydrolytically stable, but do this quickly) or sublime the pinacol under vacuum.

-

-

Issue: Low Yield after Column.

-

Cause: Adsorption to silica.

-

Fix: Switch to Neutral Alumina stationary phase or increase Et

N concentration to 2%.

-

-

Issue: "Missing" Boron Signal in NMR.

-

Cause: Boron relaxation times are fast, leading to very broad signals in quartz tubes.

-

Fix: Use a quartz-free probe if available, or simply acquire more scans with a wider sweep width.

-

References

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Wulff, G. (1982). Selective Binding to Polymers via Covalent Bonds. Pure and Applied Chemistry, 54(11), 2093–2114. (Foundational text on N-B coordination effects).

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Discusses stability/purification of esters).

Sources

Application Notes and Protocols: Bioconjugation with (3-((Diethylamino)methyl)phenyl)boronic Acid

Authored by: Gemini, Senior Application Scientist

For Research Use Only.

Introduction: A Tunable Moiety for pH-Sensitive Bioconjugation

(3-((Diethylamino)methyl)phenyl)boronic acid represents a significant advancement in the field of bioconjugation, offering a versatile tool for the reversible and pH-sensitive labeling of biomolecules. Unlike unsubstituted phenylboronic acid (PBA), which typically has a pKa around 8.8, the strategic placement of a diethylaminomethyl group at the meta position introduces unique physicochemical properties that are highly advantageous for biological applications.[1] The tertiary amine functionality is capable of forming an intramolecular dative bond with the boron atom. This interaction lowers the pKa of the boronic acid to a near-physiological range, facilitating efficient boronate ester formation under mild conditions.[2] This feature is particularly valuable for creating stimuli-responsive bioconjugates that can selectively bind to and release from diol-containing molecules, such as glycoproteins and carbohydrates, in response to changes in the local pH environment.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of bioconjugation techniques involving (3-((Diethylamino)methyl)phenyl)boronic acid.

Guiding Principles of Bioconjugation with Substituted Phenylboronic Acids

The core of this bioconjugation strategy lies in the reversible formation of a covalent bond between the boronic acid and a cis-1,2- or -1,3-diol present on the target biomolecule.[5] This interaction is governed by a pH-dependent equilibrium.[6]

The Role of pH and pKa

The boronic acid exists in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral form (sp³ hybridized). The tetrahedral boronate is the more reactive species for forming stable cyclic esters with diols. The transition between these two forms is dictated by the pKa of the boronic acid.[7]

For (3-((Diethylamino)methyl)phenyl)boronic acid, the intramolecular coordination of the tertiary amine nitrogen with the boron atom lowers the energy barrier for the formation of the tetrahedral intermediate, thereby lowering the pKa. A close analog, {2-[(Diethylamino)methyl]phenyl}boronic acid, has a predicted acidic pKa of approximately 7.36.[8] This near-neutral pKa is a significant advantage, as it allows for efficient bioconjugation at physiological pH (around 7.4), where many biomolecules maintain their native structure and function.[4] At a pH above the pKa, the equilibrium shifts towards the more reactive anionic boronate, driving the formation of the boronate ester with available diols. Conversely, in a more acidic environment (pH < pKa), the equilibrium favors the neutral boronic acid, leading to the hydrolysis and release of the diol-containing biomolecule.[3]

Core Applications

The unique pH-sensitive binding of (3-((Diethylamino)methyl)phenyl)boronic acid makes it a powerful tool for a variety of applications in research and drug development:

-

Targeted Drug Delivery: Conjugating a therapeutic agent to this boronic acid moiety can enable targeted delivery to cells or tissues with overexpressed cell-surface glycoproteins, such as sialic acids on cancer cells.[9] The acidic microenvironment of tumors can then trigger the release of the drug.

-

Protein and Antibody Labeling: This moiety can be used to label antibodies and other glycoproteins through their carbohydrate domains, providing a site-specific conjugation method that does not interfere with the protein's primary structure or binding sites.[10]

-

Biosensors: The reversible binding to diols can be harnessed to develop pH-sensitive biosensors for the detection of glycoproteins or sugars.

-

Purification and Immobilization of Glycoproteins: (3-((Diethylamino)methyl)phenyl)boronic acid can be immobilized on a solid support to create an affinity chromatography matrix for the pH-mediated capture and release of glycoproteins.[11]

Experimental Protocols

Protocol 1: Site-Specific Labeling of an Antibody via its Glycan Moieties

This protocol describes a method for labeling a monoclonal antibody (mAb) with (3-((Diethylamino)methyl)phenyl)boronic acid. The conjugation targets the cis-diol groups present in the N-linked glycans of the antibody's Fc region.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab, Rituximab) in a suitable buffer (e.g., PBS, pH 7.4)

-

(3-((Diethylamino)methyl)phenyl)boronic acid

-

Borate buffer (100 mM, pH 8.5)

-

Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.5

-

Amicon® Ultra centrifugal filter units (MWCO appropriate for the mAb)

-

UV-Vis Spectrophotometer

-

MALDI-TOF Mass Spectrometer

Experimental Workflow:

Caption: Workflow for Antibody Glycan Labeling.

Detailed Steps:

-

Antibody Preparation:

-

Start with a purified antibody solution at a concentration of 1-5 mg/mL.

-

Perform a buffer exchange into 100 mM borate buffer, pH 8.5, using an appropriate centrifugal filter unit. This step is crucial as a pH above the pKa of the boronic acid promotes the formation of the reactive tetrahedral boronate species.[6]

-

Concentrate the antibody to the desired starting concentration.

-

-

Conjugation Reaction:

-

Prepare a stock solution of (3-((Diethylamino)methyl)phenyl)boronic acid (10-50 mM) in a minimal amount of a compatible solvent like DMSO or water.

-

Add the boronic acid stock solution to the antibody solution to achieve a final molar excess of 100-500 fold. The optimal ratio should be determined empirically for each antibody.

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle end-over-end mixing.

-

-

Purification of the Conjugate:

-

Following incubation, transfer the reaction mixture to a centrifugal filter unit.

-

Centrifuge to remove the unreacted boronic acid.

-

Wash the retained conjugate by adding 100 mM borate buffer, pH 8.5, and centrifuging again. Repeat this wash step at least three times to ensure complete removal of excess reagent.

-

For the final step, exchange the buffer to a storage-stable buffer, such as PBS, pH 7.4.

-

-

Characterization of the Conjugate:

-

Degree of Labeling (DOL): The DOL can be estimated using MALDI-TOF mass spectrometry by comparing the mass of the conjugated antibody to the unconjugated antibody.[12]

-

Functional Integrity: The binding activity of the conjugated antibody should be assessed using a relevant functional assay, such as an ELISA, to ensure that the conjugation process has not compromised its antigen-binding capacity.

-

Protocol 2: pH-Mediated Release of a Labeled Glycoprotein

This protocol demonstrates the pH-sensitive nature of the boronate ester bond by showing the release of a conjugated glycoprotein in an acidic buffer.

Materials:

-

Antibody-boronic acid conjugate from Protocol 1

-

PBS, pH 7.4

-

PBS, pH 5.5

-

Centrifugal filter units

Experimental Workflow:

Caption: pH-Mediated Release Workflow.

Detailed Steps:

-

Sample Preparation:

-

Prepare two aliquots of the purified antibody-boronic acid conjugate.

-

For the test sample, perform a buffer exchange into PBS, pH 5.5.

-

For the control sample, keep it in PBS, pH 7.4.

-

-

Incubation:

-

Incubate both samples for 1 hour at room temperature.

-

-

Separation and Analysis:

-

After incubation, centrifuge both samples in their respective filter units.

-

Collect the flow-through (supernatant) and the retentate (the antibody).

-

Analyze the supernatant for the presence of the released (3-((Diethylamino)methyl)phenyl)boronic acid. This can be done using techniques like reverse-phase HPLC or by observing changes in the UV-Vis spectrum.

-

The expected result is a higher concentration of the free boronic acid in the supernatant of the sample incubated at pH 5.5, demonstrating the acid-lability of the boronate ester bond.

-

Data Presentation

| Property | Value | Reference |

| IUPAC Name | {3-[(diethylamino)methyl]phenyl}boronic acid | [13] |

| CAS Number | 944483-39-0 | [13] |

| Molecular Formula | C₁₁H₁₈BNO₂ | [13] |

| Predicted Acidic pKa | ~7.4 (of a close analog) | [8] |

| Optimal pH for Conjugation | > pKa (e.g., 8.0-9.0) | [6] |

| Cleavage Condition | Acidic pH (< pKa) | [3] |

Troubleshooting and Considerations

-

Low Conjugation Efficiency:

-

Ensure the pH of the reaction buffer is optimal (at least one pH unit above the pKa of the boronic acid).

-

Increase the molar excess of the boronic acid.

-

Increase the reaction time.

-

-

Protein Aggregation:

-

Some proteins may be sensitive to the reaction conditions. Perform a pilot study with a small amount of protein to assess stability.

-

Consider including stabilizing excipients in the reaction buffer.

-

-

Instability of the Conjugate:

-

Purification:

Scientific Integrity and Trustworthiness

The protocols described herein are based on the well-established principles of boronic acid chemistry.[5][17] The pH-dependent nature of boronate ester formation is a fundamental concept that has been extensively documented in the scientific literature.[3][6] The predicted pKa of a closely related compound provides a strong scientific basis for the recommended reaction conditions.[8] Researchers are encouraged to perform appropriate analytical characterization, such as mass spectrometry and functional assays, to validate the successful formation and integrity of their bioconjugates.[12]

References

-

pH-dependent glycoprotein binding by boronic acid group on APBA. (A and...) | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Synthesis and Evaluation of Protein-Phenylboronic Acid Conjugates as Lectin Mimetics. (2018, October 18). EngagedScholarship@CSU. [Link]

-

Khanal, M., Barras, A., Siriwardena, A., Boukherroub, R., & Szunerits, S. (2016). pH‐responsive phenylboronic acid‐modified diamond particles: Switch in carbohydrate capture ability triggers modulation of physicochemical and lectin‐recognition properties. physica status solidi (a), 213(8), 2124–2130. [Link]

-

{2-[(Diethylamino)methyl]phenyl}boronic acid Properties. (2025, October 15). CompTox Chemicals Dashboard. [Link]

-

Haggett, J. G., & Domaille, D. W. (2023). Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation. ChemRxiv. [Link]

-

3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

Boron enabled bioconjugation chemistries. (2024, October 30). PMC. [Link]

-

Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. (2013, October 17). PMC. [Link]

-

António, J. P. M., Russo, R., Carvalho, C. P., Cal, P. M. S. D., & Gois, P. M. P. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(13), 3513–3536. [Link]

-

Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. (2019, July 7). Semantic Scholar. [Link]

-

Optical properties of (3-(acetamidomethyl)phenyl)boronic acid and its interactions with selected sugars. (n.d.). Retrieved February 14, 2026, from [Link]

-